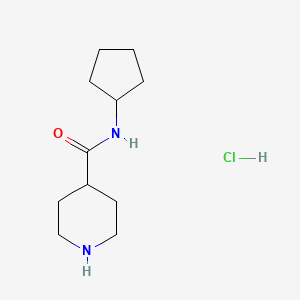

N-cyclopentylpiperidine-4-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-cyclopentylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(9-5-7-12-8-6-9)13-10-3-1-2-4-10;/h9-10,12H,1-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMDNPADUCLDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine Nitrogen

The initial step involves the attachment of the cyclopentyl substituent to the nitrogen atom of the piperidine ring. This is typically achieved by:

- N-Alkylation of Piperidine using cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a base to form N-cyclopentylpiperidine. This method is efficient and widely used for introducing the cyclopentyl group onto nitrogen.

Functionalization at the 4-Position

The carboxamide group at the 4-position can be introduced via:

Carboxylation of the Piperidine Ring : Using carboxylating agents such as carbon dioxide under appropriate conditions to form the corresponding carboxylic acid at the 4-position, which can then be converted to the carboxamide.

Use of 4-Substituted Piperidines : A synthetic strategy involves preparing 4-substituted piperidines by alkylation of 4-picoline derivatives followed by catalytic hydrogenation to reduce the pyridine ring to piperidine. For example, 4-cyclopentylpyridine can be synthesized via lithiation and alkylation of 4-picoline with cyclopentyl bromide, followed by catalytic hydrogenation with PtO2 in the presence of HCl to yield 4-cyclopentylpiperidine hydrochloride salts.

Amidation : The carboxylic acid or its derivatives at the 4-position are converted to the carboxamide group typically by reaction with ammonia or amines under dehydrating conditions.

Formation of Hydrochloride Salt

The free base of N-cyclopentylpiperidine-4-carboxamide is reacted with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-Alkylation | Piperidine + Cyclopentyl bromide + Base | N-cyclopentylpiperidine |

| 2 | Lithiation & Alkylation | 4-Picoline + LDA + Cyclopentyl bromide | 4-Cyclopentylpyridine |

| 3 | Catalytic Hydrogenation | PtO2 catalyst, H2, HCl | 4-Cyclopentylpiperidine hydrochloride salt |

| 4 | Carboxylation / Amidation | CO2 or carboxylating agent + NH3 or amide formation reagents | N-cyclopentylpiperidine-4-carboxamide |

| 5 | Salt Formation | HCl | N-cyclopentylpiperidine-4-carboxamide hydrochloride |

Research Findings and Optimization Notes

Catalytic Hydrogenation : The use of platinum oxide (PtO2) as a catalyst under acidic conditions (HCl) provides near-quantitative yields of the desired piperidine hydrochloride salts from pyridine precursors.

Lithiation and Alkylation Efficiency : Lithiation of 4-picoline followed by alkylation with cyclopentyl bromide is an effective method to introduce the cyclopentyl substituent at the 4-position of the pyridine ring before reduction to piperidine, offering good yields and scalability.

Amide Formation : Conversion of the carboxylic acid to the carboxamide group requires careful control of reaction conditions to avoid side reactions and to maximize yield.

Hydrochloride Salt Stability : Formation of the hydrochloride salt improves the compound’s physicochemical properties, including increased water solubility and stability, which are essential for pharmaceutical use.

Comparative Analysis of Preparation Routes

| Preparation Aspect | Direct Alkylation Route | Pyridine Alkylation + Hydrogenation Route |

|---|---|---|

| Starting Materials | Piperidine, Cyclopentyl halide | 4-Picoline, Cyclopentyl bromide |

| Key Reactions | N-Alkylation, Amidation, Salt Formation | Lithiation, Alkylation, Catalytic Hydrogenation, Amidation |

| Yield | Moderate to High | High (hydrogenation near quantitative) |

| Scalability | Good | Good |

| Complexity | Lower | Higher (multi-step) |

| Purity and Salt Formation | Straightforward | Requires careful hydrogenation and salt isolation |

Chemical Reactions Analysis

Types of Reactions: N-cyclopentylpiperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that N-cyclopentylpiperidine-4-carboxamide hydrochloride may exhibit analgesic and anti-inflammatory effects. In vitro studies have shown that compounds with similar structures can inhibit pain pathways, suggesting potential therapeutic uses in pain management .

Neurological Research

This compound has been investigated for its role as a ligand in receptor binding studies related to neurodegenerative diseases such as Alzheimer's. Its ability to inhibit cholinesterase enzymes positions it as a candidate for further development in treating cognitive decline associated with neurodegeneration .

Case Study: Dual Inhibition of Thrombin and Cholinesterase

A study highlighted the design of isonipecotamide derivatives, which include N-cyclopentylpiperidine analogs, showing promising dual inhibition of thrombin and cholinesterase. These effects were linked to improved cognitive outcomes in models of Alzheimer’s disease .

Industrial Applications

This compound is also utilized in the development of new materials, particularly polymers and coatings with specific properties due to its unique chemical structure. Its ability to form stable complexes with various substrates enhances its utility in industrial applications.

Comparison with Related Compounds

The unique cyclopentyl group in N-cyclopentylpiperidine-4-carboxamide distinguishes it from other piperidine derivatives, such as N-cyclohexylpiperidine-4-carboxamide. This structural difference may influence binding affinities and selectivity toward specific molecular targets.

Table 2: Comparison of Piperidine Derivatives

| Compound Name | Unique Feature | Potential Application |

|---|---|---|

| N-cyclopentylpiperidine-4-carboxamide | Cyclopentyl group | Analgesic, anti-inflammatory |

| N-cyclohexylpiperidine-4-carboxamide | Cyclohexyl group | Neuroprotective |

| N-phenylpiperidine-4-carboxamide | Phenyl group | Antidepressant |

Mechanism of Action

The mechanism of action of N-cyclopentylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclopentylpiperidine-4-carboxamide hydrochloride with analogous piperidine carboxamide derivatives, focusing on molecular attributes, substituent effects, and functional roles.

Structural and Molecular Comparisons

Key Observations :

- Molecular Weight : Derivatives with aromatic or bulky substituents (e.g., pyridinylmethyl, methoxyphenyl) exhibit higher molecular weights compared to simpler analogs like piperidine-4-carbonitrile hydrochloride .

- Salt Forms: The dihydrochloride salt in may improve aqueous solubility compared to monohydrochloride derivatives.

Physicochemical and Functional Differences

- Functional Roles: Piperidine-4-carbonitrile hydrochloride (CAS 24041-22-3) is noted as a building block in medicinal chemistry, particularly for CNS drug development . N-(4-Methoxyphenyl)piperidine-4-carboxamide hydrochloride (similarity score 0.93) may share pharmacokinetic properties with the target compound due to its methoxy group, which often enhances metabolic stability .

Biological Activity

N-cyclopentylpiperidine-4-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its piperidine core with a cyclopentyl substituent and a carboxamide functional group. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce the cyclopentyl group and carboxamide moiety.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its effects on neurotransmitter systems, particularly acetylcholine and its related enzymes.

Key Findings:

-

Acetylcholinesterase Inhibition:

- The compound has demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.

- IC50 values reported for related compounds suggest a moderate inhibition range, indicating potential therapeutic applications in cognitive disorders .

- Neuroprotective Effects:

- Antimicrobial Activity:

Research Data Table

Case Study 1: Neuroprotective Properties

In a preclinical study, a series of piperidine derivatives were evaluated for their neuroprotective effects in models of oxidative stress-induced neurotoxicity. Results indicated that certain derivatives, including those structurally related to this compound, significantly reduced neuronal cell death and improved cell viability .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperidine derivatives against Mycobacterium tuberculosis. Although this compound was not directly tested, its analogs exhibited promising results with IC50 values indicating effective inhibition at low concentrations .

Q & A

Basic: What synthetic methodologies are optimal for preparing N-cyclopentylpiperidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis of piperidine-carboxamide derivatives typically involves coupling cyclopentylamine with a piperidine-4-carboxylic acid intermediate, followed by hydrochloride salt formation. Key steps include:

- Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous dichloromethane under reflux (40–50°C) .

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity. Monitor by TLC (silica gel, chloroform:methanol 9:1) .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) to minimize byproducts like unreacted cyclopentylamine .

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy :

- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to verify purity (>98%) and molecular ion ([M+H]⁺ at m/z ~255) .

Advanced: How can crystallographic data resolve discrepancies in proposed stereochemical configurations of this compound?

Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol. Analyze space group (e.g., P2₁/c) and hydrogen bonding between the amide group and chloride ion to confirm stereochemistry .

- Data Interpretation : Compare experimental bond angles (e.g., C-N-C in piperidine ~109.5°) and torsion angles with computational models (DFT/B3LYP) to validate geometry .

Advanced: What strategies are recommended for identifying and quantifying synthetic impurities in this compound?

Answer:

- Impurity Profiling :

- Quantification : Use external calibration curves with reference standards (e.g., USP-grade piperidine derivatives) .

Advanced: How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?

Answer:

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in PBS pH 7.4) compared to the free base. Conduct pH-solubility profiling (pH 1–10) to identify optimal storage conditions .

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed carboxamide (piperidine-4-carboxylic acid) .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Receptor Binding Assays : Screen for affinity to sigma-1 or opioid receptors using radioligand displacement (e.g., [³H]-DTG for sigma-1) .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ determination) .

- Cytotoxicity : Use MTT assays in HEK293 or SH-SY5Y cell lines to assess IC₅₀ values (dose range: 1–100 µM) .

Basic: How should researchers handle and store this compound to ensure long-term stability?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.